2-(5-Nitropyridin-2-YL)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2-(5-Nitropyridin-2-yl)acetic acid and its derivatives involves several chemical reactions, providing insights into the compound's versatility. One approach for synthesizing related compounds involves the reaction of ethyl aminoacetate hydrochloride, sodium hydroxide, and cyanogen azide to obtain a precursor, which is then reacted with 100% nitric acid to yield nitroiminotetrazolate salts. These salts have been characterized spectroscopically and through single crystal X-ray diffraction, highlighting the compound's potential as a precursor for energetic materials (Joo et al., 2012). Another synthesis route involves the multicomponent reaction of 2-nitroacetophenone, acetaldehyde diethyl acetal, β-dicarbonyl compound, and ammonium acetate in an acetic acid solution, leading to the acquisition of 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine (Turgunalieva et al., 2023).
Molecular Structure Analysis
The molecular structure of 2-(5-Nitropyridin-2-yl)acetic acid derivatives has been elucidated through various techniques. For example, 2-amino-5-nitropyridine:2-naphthoxy acetic acid cocrystal was examined using elemental analysis, mass, UV–visible, and fluorescence spectral analyses, and its crystal structure was determined by single crystal X-ray diffraction analysis, revealing it belongs to the monoclinic crystal system (Kamalesu et al., 2017).
Chemical Reactions and Properties
2-(5-Nitropyridin-2-yl)acetic acid and its derivatives undergo various chemical reactions, showcasing a range of properties. The oxidation of 5-hydroxyaminopyridine-2-sulfonic acid to 5-nitropyridine-2-sulfonic acid and its subsequent reactions to yield different derivatives highlight the compound's reactivity and potential for creating novel materials (Bakke et al., 2001).
Physical Properties Analysis
The physical properties of 2-(5-Nitropyridin-2-yl)acetic acid derivatives, such as thermal stability and melting points, have been investigated using thermogravimetric analysis and differential thermal analysis. These studies provide essential data for understanding the compound's behavior under various conditions and its suitability for different applications (Kamalesu et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-(5-Nitropyridin-2-yl)acetic acid derivatives, including their reactivity and potential as precursors for further chemical transformations, have been extensively studied. For instance, the synthesis and reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt demonstrate the compound's versatility and potential for creating a wide range of substituted pyridines (Bakke & Sletvold, 2003).
Scientific Research Applications
Synthesis of Glycoconjugates and Potential Glycosyltransferases Inhibitors
A study by Komor et al. (2012) presents the synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, which were used in the creation of uridine derivatives, potentially acting as glycosyltransferases inhibitors. This research illustrates the role of 2-(5-Nitropyridin-2-yl)acetic acid derivatives in the development of molecules with potential biological activities, particularly in the modulation of enzymatic processes involved in carbohydrate transfer (Komor et al., 2012).
Energetic Materials Synthesis
Research by Joo et al. (2012) focused on the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, a compound closely related to 2-(5-Nitropyridin-2-yl)acetic acid, for the development of new energetic materials. This study highlights the application of nitropyridine derivatives in the creation of compounds with high detonation performance, showcasing their potential in materials science, particularly in the development of explosives and propellants (Joo et al., 2012).
Development of Unsymmetrical Nitropyridine Derivatives
Turgunalieva et al. (2023) explored the multicomponent synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines. This research demonstrates the utility of 2-(5-Nitropyridin-2-yl)acetic acid derivatives in the synthesis of complex nitropyridine molecules, which could have applications in pharmaceuticals and organic materials due to their structural diversity (Turgunalieva et al., 2023).
Synthesis of Biologically Active Compounds
Le and Nishiwaki (2018) provided insights into the synthesis of nitropyridines and nitroanilines through a three-component ring transformation, underlining the importance of nitropyridine derivatives as intermediates for creating biologically active compounds. This approach showcases the versatility of nitropyridine derivatives in facilitating the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals (Le & Nishiwaki, 2018).
Optical and Thermal Studies of Organic Cocrystals
Kamalesu et al. (2017) conducted studies on the synthesis and characterization of a new organic cocrystal involving 2-amino-5-nitropyridine and 2-naphthoxy acetic acid. This research highlights the potential applications of nitropyridine derivatives in the development of materials with specific optical properties, opening avenues for their use in optical devices and sensors (Kamalesu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(5-nitropyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-6(4-8-5)9(12)13/h1-2,4H,3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAENMNORNKLBTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611750 |
Source
|
Record name | (5-Nitropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Nitropyridin-2-YL)acetic acid | |
CAS RN |
1214328-73-0 |
Source
|
Record name | (5-Nitropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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